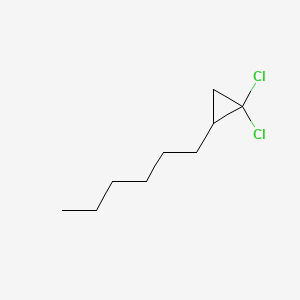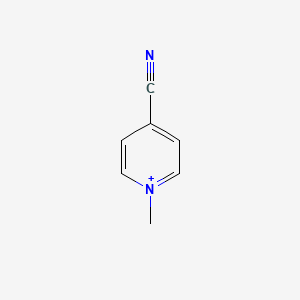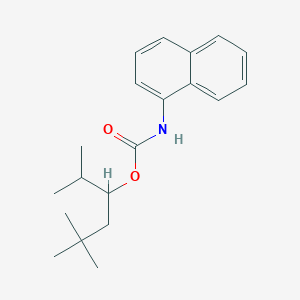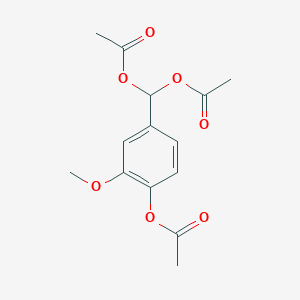
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Scientific Research Applications
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification and hydrolysis reactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) butyrate
- (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) propionate
Uniqueness
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate is unique due to its specific acetyloxy and dioxooxolan structure, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5332-85-4 |
|---|---|
Molecular Formula |
C10H12O7 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
(4-acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate |
InChI |
InChI=1S/C10H12O7/c1-5(11)16-9(3)7(13)15-8(14)10(9,4)17-6(2)12/h1-4H3 |
InChI Key |
XLEMGFVTIBJMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C(=O)OC(=O)C1(C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)




![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)



![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)
![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)

![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
